Inhibidor de IRAK 1

Descripción general

Descripción

El inhibidor de la quinasa asociada al receptor de interleucina 1 es un compuesto que se dirige a la familia de quinasas asociadas al receptor de interleucina, específicamente la quinasa asociada al receptor de interleucina 1. Las proteínas quinasas asociadas al receptor de interleucina son quinasas de serina/treonina que juegan un papel crucial en las vías de señalización del receptor de interleucina-1 y los receptores tipo Toll, que son esenciales para la inmunidad innata y la inflamación . La inhibición de la quinasa asociada al receptor de interleucina 1 ha demostrado beneficios terapéuticos potenciales en el tratamiento de diversas enfermedades inflamatorias, cánceres y trastornos metabólicos .

Aplicaciones Científicas De Investigación

El inhibidor de la quinasa asociada al receptor de interleucina 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la quinasa y las vías de señalización.

Mecanismo De Acción

El inhibidor de la quinasa asociada al receptor de interleucina 1 ejerce sus efectos al unirse al sitio activo de la quinasa asociada al receptor de interleucina 1, evitando así su fosforilación y la posterior activación de las vías de señalización descendentes . Esta inhibición interrumpe la señalización del receptor tipo Toll y el receptor de interleucina-1, lo que lleva a una reducción de la producción de citoquinas proinflamatorias y otros mediadores . Los objetivos moleculares involucrados incluyen las vías de diferenciación mieloide de respuesta primaria 88 (MyD88) y factor 6 asociado al receptor del factor de necrosis tumoral (TRAF6) .

Análisis Bioquímico

Biochemical Properties

IRAK inhibitor 1 plays a crucial role in biochemical reactions by inhibiting the activity of IRAK4. IRAK4 is a serine-threonine kinase involved in toll-like receptor and interleukin-1 signaling pathways, which are essential for innate immunity and inflammation . By inhibiting IRAK4, IRAK inhibitor 1 disrupts the downstream signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This inhibition is particularly significant in the context of diseases such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where overactivity of the NF-κB pathway is implicated .

Cellular Effects

IRAK inhibitor 1 has profound effects on various cell types and cellular processes. In human primary mononuclear cells, it significantly reduces the levels of inflammatory cytokines such as interleukin-17A, interleukin-2, and interleukin-6 . Additionally, it suppresses induced immunoglobulin synthesis in normal human lymphocytes . In AML cells, IRAK inhibitor 1 inhibits leukemic progenitor cell function and reduces tumor burden . These effects are mediated through the inhibition of NF-κB activation and the subsequent suppression of pro-inflammatory and proliferative signals.

Molecular Mechanism

The molecular mechanism of IRAK inhibitor 1 involves the inhibition of IRAK4 kinase activity, which prevents the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which includes MyD88 and other IRAK family members . By blocking this complex, IRAK inhibitor 1 effectively halts the signaling cascade that leads to NF-κB activation and the expression of pro-inflammatory genes . Additionally, IRAK inhibitor 1 may also inhibit IRAK1, which can compensate for the loss of IRAK4 activity in certain contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IRAK inhibitor 1 can vary over time. Studies have shown that the compound is generally stable and maintains its inhibitory activity over extended periods . The long-term effects on cellular function can depend on the specific context and experimental conditions. For example, in AML cells, prolonged exposure to IRAK inhibitor 1 leads to sustained inhibition of NF-κB activation and reduced leukemic progenitor cell function . These effects are consistent with the compound’s role in disrupting pro-inflammatory signaling pathways.

Dosage Effects in Animal Models

The effects of IRAK inhibitor 1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions . For instance, in animal models of AML, higher doses of IRAK inhibitor 1 can lead to a more pronounced reduction in tumor burden but may also cause off-target effects and toxicity .

Metabolic Pathways

IRAK inhibitor 1 is involved in metabolic pathways related to the regulation of inflammation and immune responses. It interacts with enzymes and cofactors involved in the toll-like receptor and interleukin-1 signaling pathways . By inhibiting IRAK4, the compound affects the metabolic flux and levels of metabolites associated with these pathways . This can lead to changes in the production of pro-inflammatory cytokines and other signaling molecules.

Transport and Distribution

Within cells and tissues, IRAK inhibitor 1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and activity . For example, in AML cells, IRAK inhibitor 1 is distributed in a manner that allows it to effectively inhibit IRAK4 activity and suppress leukemic progenitor cell function .

Subcellular Localization

The subcellular localization of IRAK inhibitor 1 is crucial for its activity and function. Upon activation, IRAK4 is recruited to the plasma membrane, where it interacts with other signaling molecules . IRAK inhibitor 1 disrupts this localization by inhibiting IRAK4 activity, preventing its recruitment to the membrane and subsequent activation of downstream signaling pathways . This disruption is essential for the compound’s ability to inhibit NF-κB activation and reduce pro-inflammatory signaling.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del inhibidor de la quinasa asociada al receptor de interleucina 1 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Una ruta sintética común incluye la preparación de derivados de benzimidazol, que luego se funcionalizan para obtener el inhibidor deseado . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza del producto final .

Métodos de producción industrial

La producción industrial del inhibidor de la quinasa asociada al receptor de interleucina 1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la eficacia del compuesto producido . Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de la quinasa asociada al receptor de interleucina 1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales presentes en el compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción a menudo implican temperaturas controladas, ajustes de pH y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos

Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas del inhibidor original, con actividades biológicas mejoradas o alteradas. Estos derivados se prueban a menudo para determinar su eficacia en la inhibición de la quinasa asociada al receptor de interleucina 1 y otras quinasas relacionadas .

Comparación Con Compuestos Similares

El inhibidor de la quinasa asociada al receptor de interleucina 1 se compara con otros compuestos similares, como:

Inhibidores de la quinasa asociada al receptor de interleucina 4: Estos inhibidores se dirigen a la quinasa asociada al receptor de interleucina 4 y han demostrado eficacia en el tratamiento de enfermedades similares, pero pueden tener perfiles de selectividad y potencia diferentes.

Inhibidores duales de la quinasa asociada al receptor de interleucina 1/4: Compuestos que inhiben tanto la quinasa asociada al receptor de interleucina 1 como la quinasa asociada al receptor de interleucina 4, proporcionando una inhibición más amplia de las vías de señalización.

La singularidad del inhibidor de la quinasa asociada al receptor de interleucina 1 radica en su selectividad para la quinasa asociada al receptor de interleucina 1, lo que lo convierte en una valiosa herramienta para estudiar vías de señalización específicas y desarrollar terapias dirigidas .

Propiedades

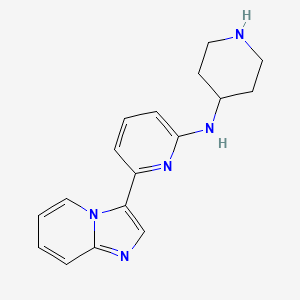

IUPAC Name |

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUPQNBDBTPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659159 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042224-63-4 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)